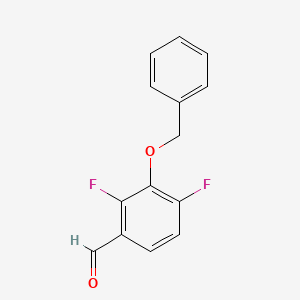

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde

Description

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde (CAS: 947279-23-4) is a fluorinated aromatic aldehyde with the molecular formula C₁₄H₁₀F₂O₂ and a molecular weight of 264.23 g/mol. Its structure features two fluorine atoms at the 2- and 4-positions of the benzene ring and a phenylmethoxy (benzyloxy) group at the 3-position. This compound is primarily used in pharmaceutical and agrochemical synthesis, where its electron-withdrawing fluorine atoms and bulky benzyloxy group influence reactivity and stability .

Properties

IUPAC Name |

2,4-difluoro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-7-6-11(8-17)13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMFOSHVCFYHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: 2,4-Difluoro-3-(phenylmethoxy)benzoic acid.

Reduction: 2,4-Difluoro-3-(phenylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Several positional isomers of 2,4-difluoro-3-(phenylmethoxy)benzaldehyde exist, differing in the placement of fluorine and benzyloxy groups:

Key Findings :

- Reactivity : The 2,4-difluoro isomer exhibits enhanced electrophilicity at the aldehyde group compared to the 2,5- and 2,6-isomers due to the para-fluorine’s electron-withdrawing effect .

- Synthetic Utility : The 2,6-isomer’s steric bulk may hinder nucleophilic attacks, making it less reactive in condensation reactions compared to the 2,4-isomer .

Functional Group Variants

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1)

- Molecular Formula : C₈H₆F₂O₃

- Molecular Weight : 188.13 g/mol

- Structure : Difluoromethoxy (OCHF₂) at 4-position, methoxy at 3-position.

- Comparison :

- Electron Effects : The difluoromethoxy group is more electron-withdrawing than phenylmethoxy, increasing the aldehyde’s electrophilicity .

- Synthesis : Synthesized via reaction of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate, contrasting with the benzyl halide coupling used for the target compound .

4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5)

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- Structure : Single fluorine at 4-position, methoxy at 3-position.

- Comparison :

Halogen-Substituted Analogues

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9)

- Molecular Formula : C₈H₆ClFO₂

- Molecular Weight : 188.58 g/mol

- Comparison :

3,5-Dichloro-2,4-difluorobenzaldehyde (CAS: 101513-94-4)

Physical Properties

| Property | This compound | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 4-Fluoro-3-methoxybenzaldehyde |

|---|---|---|---|

| Boiling Point | ~300°C (est.) | 245–250°C | 220–225°C |

| LogP (Lipophilicity) | ~3.0 | ~2.2 | ~1.5 |

| Solubility in DMSO | High | Moderate | High |

Biological Activity

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F2O2

- Molecular Weight : 202.17 g/mol

- IUPAC Name : 2,4-Difluoro-3-(benzyloxy)benzaldehyde

This compound features two fluorine atoms at the 2 and 4 positions on the benzene ring and a phenylmethoxy group at the 3-position.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : It may modulate inflammatory pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its electrophilic character, allowing it to participate in various biochemical interactions:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering signaling pathways associated with inflammation and cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate antibacterial activity, suggesting further investigation into its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 75 |

| MCF-7 (Breast Cancer) | 20 | 68 |

| A549 (Lung Cancer) | 25 | 60 |

The data indicates that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further exploration of its mechanism and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.